
(2R,(beta)S)-GC376
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,βS)-GC376 is the impurity of GC376; GC376 is a 3CLpro inhibitor.
Applications De Recherche Scientifique
Alzheimer's Disease Research
(2R,(beta)S)-GC376 has been studied in the context of Alzheimer's disease. Research on beta-amyloid fibrils associated with Alzheimer's disease utilized this compound to investigate the internal and external quaternary contacts within these fibrils. Solid-state nuclear magnetic resonance (NMR) measurements were key in this study, providing insights into the structural organization of beta-amyloid peptides, which are crucial in the understanding and potential treatment of Alzheimer's disease (Petkova, Yau, & Tycko, 2006).
Immunology and Cell Signaling
In immunology, this compound has been employed to study the human granulocyte-macrophage colony-stimulating factor receptor (GMR). This involved characterizing the intracellular domain of the GMR alpha subunit and its role in signaling pathways. The research provided insights into how GMR alpha influences the activation of the JAK/STAT pathway and protein stabilization (Doyle & Gasson, 1998).
COVID-19 Research
This compound has shown significant potential in COVID-19 research. It was identified as an effective inhibitor of the main protease of SARS-CoV-2, crucial for viral replication. Studies demonstrated that this compound could inhibit virus replication in cell culture, presenting it as a promising candidate for COVID-19 treatment. These findings have implications for developing effective therapies against COVID-19 and related coronavirus infections (Vuong et al., 2020), (Fu et al., 2020).
Cancer Research
This compound has also been utilized in cancer research, particularly in studying GC-rich gene fragments implicated in tumorigenesis. The research explored the use of additives like DMSO and betaine in the assembly and amplification of these gene fragments, which are challenging due to secondary structure formation and mispriming. This research aids in understanding and targeting specific genes associated with cancer (Jensen, Fukushima, & Davis, 2010).
Chromosome Studies
In chromosome studies, this compound played a role in the Chromosome Conformation Capture (3C) methodology, particularly in the 3C-Carbon Copy (5C) approach. This technique is crucial for identifying physical interactions between genetic elements and understanding gene regulation and chromosome structure (Dostie et al., 2006).
Propriétés
Formule moléculaire |
C₂₁H₃₀N₃NaO₈S |
|---|---|
Poids moléculaire |
507.53 |
Nom IUPAC |
sodium;(2R)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17+,20?;/m0./s1 |
Clé InChI |
BSPJDKCMFIPBAW-KFITZLAOSA-M |
SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] |
Synonymes |
(2R,(beta)S)-GC376 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



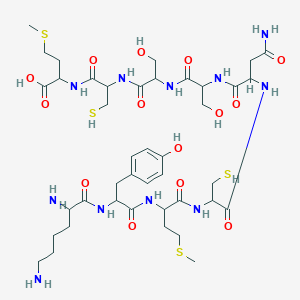
![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)


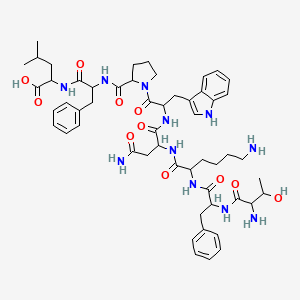

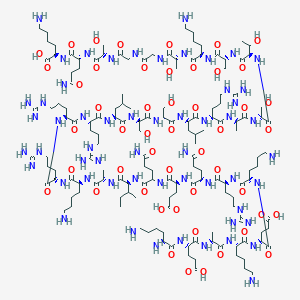

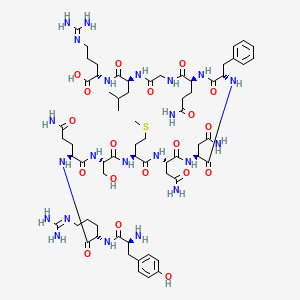
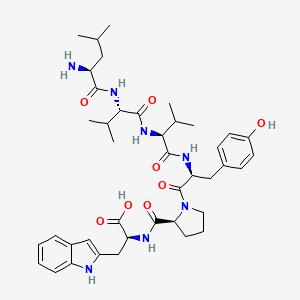

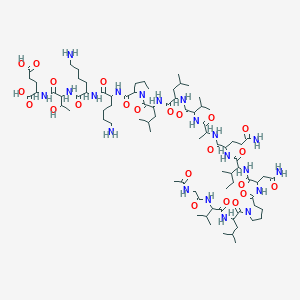
![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B1150350.png)